

A Comparative Computational Analysis of 1,1,1,2-Tetrabromobutane and Its Isomers

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Compound of Interest

Compound Name: 1,1,1,2-Tetrabromobutane

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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of **1,1,1,2-tetrabromobutane** and its structural isomers. The information presented herein is a synthesis of available experimental data and computationally predicted properties, intended to serve as a valuable resource for researchers in chemistry and drug development. Due to the limited availability of experimental data for all isomers, this guide combines empirical findings with computational estimates to offer a broad comparative overview.

Physicochemical Properties

The isomers of tetrabromobutane, with the chemical formula $C_4H_6Br_4$, exhibit variations in their physical and chemical properties due to the different arrangements of the bromine atoms on the butane backbone. These differences can influence their reactivity, toxicity, and potential applications. A summary of available experimental and computed properties is presented below.

Isomer	CAS Number	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/cm³)	XLogP3
1,1,1,2-Tetrabromo butane	25497-47-6	373.71	Not available	Not available	Not available	4.3[1]
1,1,1,3-Tetrabromo butane	67333-64-6	373.71	Not available	Not available	Not available	Not available
1,1,2,2-Tetrabromo butane	Not available	373.71	Not available	Not available	Not available	Not available
1,1,2,3-Tetrabromo butane	Not available	373.71	Not available	Not available	Not available	3.9[2]
1,1,3,3-Tetrabromo butane	Not available	373.71	Not available	Not available	Not available	Not available
1,1,4,4-Tetrabromo butane	Not available	373.71	Not available	Not available	Not available	Not available
1,2,2,3-Tetrabromo butane	116779-78-3	373.71	Not available	Not available	Not available	3.7[3]
1,2,2,4-Tetrabromo butane	Not available	373.71	Not available	Not available	Not available	Not available
1,2,3,4-Tetrabromo butane	1529-68-6	373.71	115.05 (meso), 40-41 (racemic) [4][5][6]	259.32 (rough estimate), 180-181 @ 8.0 kPa	2.5297 (rough estimate) [4][5]	3.4[7][8]

(meso)[4]

[5][6]

2,2,3,3-Tetrabromo butane	33840-43-6	373.71	Not available	Not available	Not available	4.0[9][10]
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Note: "Not available" indicates that the data was not found in the performed searches. "XLogP3" is a computed value representing the logarithm of the octanol/water partition coefficient, which is an indicator of a compound's lipophilicity.

Spectroscopic Data Overview

Spectroscopic techniques are essential for the structural elucidation and identification of chemical compounds. While detailed spectral data for all tetrabromobutane isomers are not readily available, some information has been reported for 1,2,3,4-tetrabromobutane.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR spectra are available for 1,2,3,4-tetrabromobutane[8][11].
- Infrared (IR) Spectroscopy: An IR spectrum for 1,2,3,4-tetrabromobutane has been recorded[8][12].
- Mass Spectrometry (MS): Mass spectral data from electron ionization (EI) is available for 1,2,3,4-tetrabromobutane[8][13]. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ^{79}Br and ^{81}Br isotopes) would be a key feature in the mass spectra of all tetrabromobutane isomers, aiding in their identification[14].

Experimental Protocols

Detailed experimental protocols for the specific analysis of tetrabromobutane isomers are not widely published. However, general methodologies for the characterization of halogenated hydrocarbons are well-established.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Objective: To separate and identify individual tetrabromobutane isomers and to analyze their fragmentation patterns.

Methodology:

- Sample Preparation: Dissolve a small amount of the tetrabromobutane isomer mixture in a suitable volatile solvent (e.g., dichloromethane or hexane).
- Injection: Inject a small volume (e.g., 1 μL) of the prepared sample into the GC injector port.
- Gas Chromatography:
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of halogenated hydrocarbons.
 - Oven Temperature Program: Start at a low temperature (e.g., 50 $^{\circ}\text{C}$) and ramp up to a higher temperature (e.g., 280 $^{\circ}\text{C}$) at a controlled rate (e.g., 10 $^{\circ}\text{C}/\text{min}$) to ensure separation of the isomers.
 - Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
- Mass Spectrometry:
 - Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating fragment ions.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
 - Detection: The detector records the abundance of each ion, generating a mass spectrum.
- Data Analysis: The retention time from the GC and the fragmentation pattern from the MS are used to identify the individual isomers by comparing them to reference spectra or by interpreting the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, which is invaluable for structural elucidation.

Objective: To determine the chemical structure of each tetrabromobutane isomer by analyzing the chemical shifts, coupling constants, and integration of the proton (^1H) and carbon (^{13}C) signals.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire the ^1H NMR spectrum. The chemical shifts of protons attached to carbons bearing bromine atoms are expected to be in the downfield region (typically 3-5 ppm).
 - Analyze the splitting patterns (multiplicity) to determine the number of adjacent protons.
 - Integrate the signals to determine the relative number of protons corresponding to each signal.
- ^{13}C NMR Spectroscopy:
 - Acquire the ^{13}C NMR spectrum. Carbons bonded to bromine atoms will be shifted downfield.
 - Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH , CH_2 , and CH_3 groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

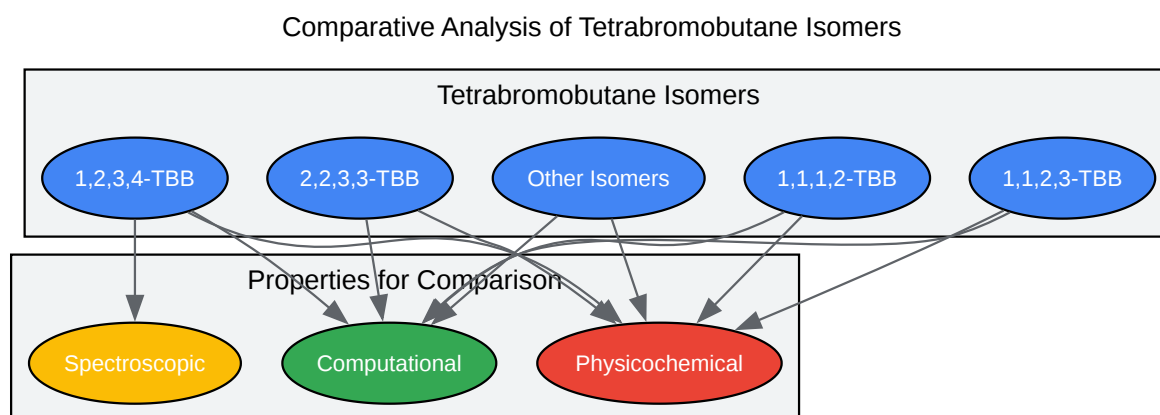
Objective: To identify the characteristic vibrational modes of the C-Br bonds in the tetrabromobutane isomers.

Methodology:

- **Sample Preparation:** The sample can be analyzed as a thin film between salt plates (e.g., KBr, NaCl) if it is a liquid, or as a KBr pellet if it is a solid.
- **Data Acquisition:** Record the IR spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- **Data Analysis:** Identify the characteristic absorption bands. The C-Br stretching vibrations are expected to appear in the fingerprint region, typically between 600 and 500 cm^{-1} . Other bands corresponding to C-H stretching and bending vibrations will also be present.

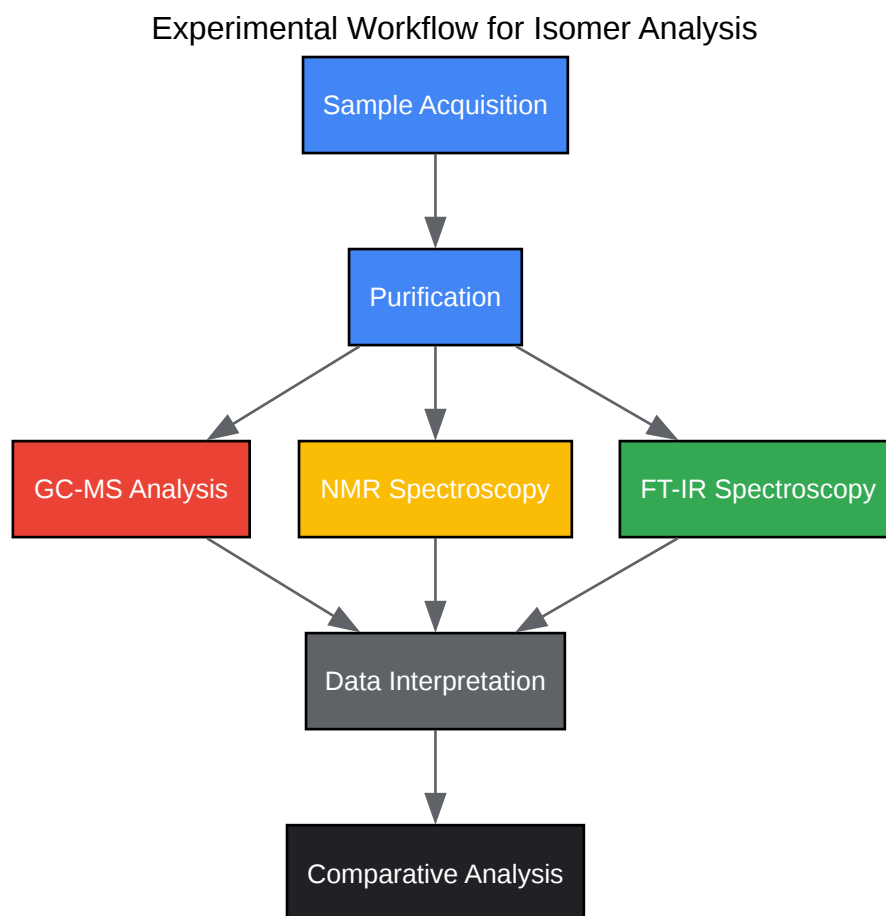
Visualization of Comparative Analysis

The following diagrams illustrate the logical relationship for comparing the isomers and a general workflow for their experimental analysis.



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Caption: Logical relationship for comparing tetrabromobutane isomers.



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Caption: General experimental workflow for isomer characterization.

Concluding Remarks

This guide consolidates the currently available data on **1,1,1,2-tetrabromobutane** and its isomers. It is evident that while computational predictions offer some insights, there is a significant gap in the experimental characterization of most of these compounds. Further experimental work is necessary to determine the precise physicochemical and spectroscopic properties of each isomer, which will be crucial for understanding their behavior and potential applications in various scientific and industrial fields. Researchers are encouraged to use the general protocols provided as a starting point for their own investigations into these interesting halogenated molecules.

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- To cite this document: BenchChem. [A Comparative Computational Analysis of 1,1,1,2-Tetrabromobutane and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15482466#computational-analysis-of-1-1-1-2-tetrabromobutane-versus-its-isomers]

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